

8-Bromoxanthine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Bromoxanthine

Cat. No.: B049285

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of the molecular structure, physicochemical properties, synthesis, and biological activity of **8-Bromoxanthine**. This purine derivative serves as a crucial building block in medicinal chemistry and a valuable tool in biochemical research.

Core Molecular and Physicochemical Data

8-Bromoxanthine, with the systematic name 8-bromo-3,7-dihydropurine-2,6-dione, is a halogenated derivative of xanthine. Its fundamental properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₅ H ₃ BrN ₄ O ₂	[1]
Molecular Weight	231.01 g/mol	[1]
CAS Number	10357-68-3	[2]
Appearance	Off-White to Pale Beige Solid	[2]
Melting Point	>297°C (decomposes)	[2]
Solubility	Soluble in DMSO and Methanol	[2]
Density (Predicted)	2.118 ± 0.06 g/cm ³	[2]
pKa (Predicted)	6.87 ± 0.70	

Molecular Structure

The molecular structure of **8-Bromoxanthine** consists of a purine core, which is a bicyclic aromatic heterocycle, with a bromine atom substituted at the 8th position. The purine core itself is composed of a pyrimidine ring fused to an imidazole ring.

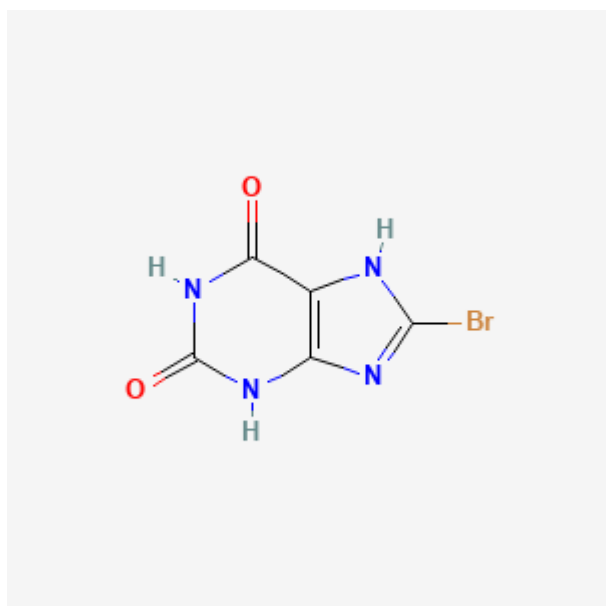


Figure 1: 2D Chemical Structure of **8-Bromoxanthine**.

Synthesis of 8-Bromoxanthine

The synthesis of **8-bromoxanthine** and its derivatives typically involves the direct bromination of the corresponding xanthine precursor. The following protocol is a representative method for the synthesis of a related compound, 8-bromo-3-methylxanthine, and can be adapted for **8-bromoxanthine**.

Experimental Protocol: Synthesis of 8-Bromo-3-methylxanthine

This protocol describes the bromination of 3-methylxanthine to yield 8-bromo-3-methylxanthine. A similar approach can be envisioned for the synthesis of **8-bromoxanthine** starting from xanthine.

Materials:

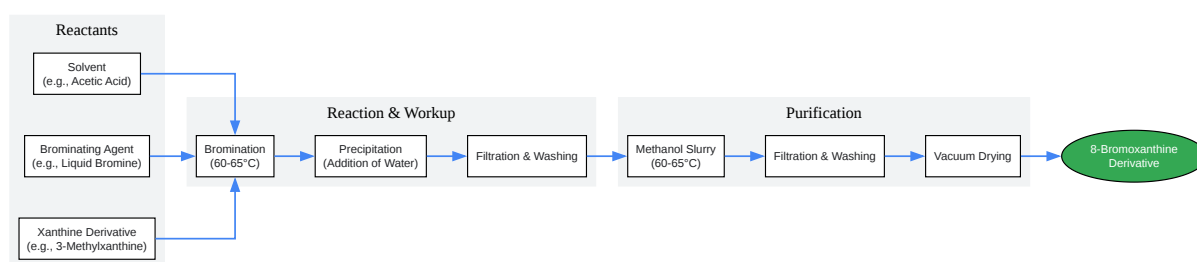
- 3-Methylxanthine
- Liquid Bromine
- Sodium Acetate
- Acetic Acid
- Methanol
- Deionized Water

Procedure:

- In a round-bottom flask equipped with a stirrer, dissolve 3-methylxanthine and sodium acetate in acetic acid.
- Cool the mixture to 10-15°C.
- Slowly add liquid bromine dropwise to the reaction mixture over a period of approximately 60 minutes, maintaining the temperature.

- After the addition is complete, raise the temperature to 60-65°C and maintain for 3-4 hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to 15-20°C and slowly add deionized water to precipitate the product.
- Stir the mixture for 2-3 hours to ensure complete precipitation.
- Filter the solid product and wash it with deionized water.
- To purify the crude product, create a slurry with methanol and heat to 60-65°C for 60 minutes.
- Cool the mixture to 40-45°C and maintain for 60 minutes.
- Filter the purified solid and wash with methanol.
- Dry the final product under vacuum at 40-45°C for 5-8 hours.

Logical Workflow for Synthesis:



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Caption: General workflow for the synthesis of **8-Bromoxanthine** derivatives.

Spectral Data Interpretation

While specific spectral data for **8-Bromoxanthine** is not readily available in public databases, the expected characteristics can be inferred from its structure.

¹H NMR Spectroscopy:

- **Aromatic Protons:** The single proton on the imidazole ring is expected to appear as a singlet in the aromatic region (typically δ 7-8 ppm).
- **N-H Protons:** The protons attached to the nitrogen atoms in the purine ring will likely appear as broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy:

- **Carbonyl Carbons:** The two carbonyl carbons (C2 and C6) are expected to have chemical shifts in the range of δ 150-170 ppm.
- **Aromatic Carbons:** The carbons of the purine ring will appear in the aromatic region (δ 100-150 ppm). The carbon attached to the bromine (C8) will be influenced by the halogen's electronegativity and anisotropy.

Infrared (IR) Spectroscopy:

- **N-H Stretching:** Look for broad absorption bands in the region of 3200-3400 cm^{-1} corresponding to the N-H stretching vibrations.
- **C=O Stretching:** Strong, sharp absorption bands between 1650-1750 cm^{-1} are characteristic of the carbonyl groups.
- **C=N and C=C Stretching:** Absorptions in the 1400-1600 cm^{-1} region will be due to the stretching vibrations of the C=N and C=C bonds within the purine ring.

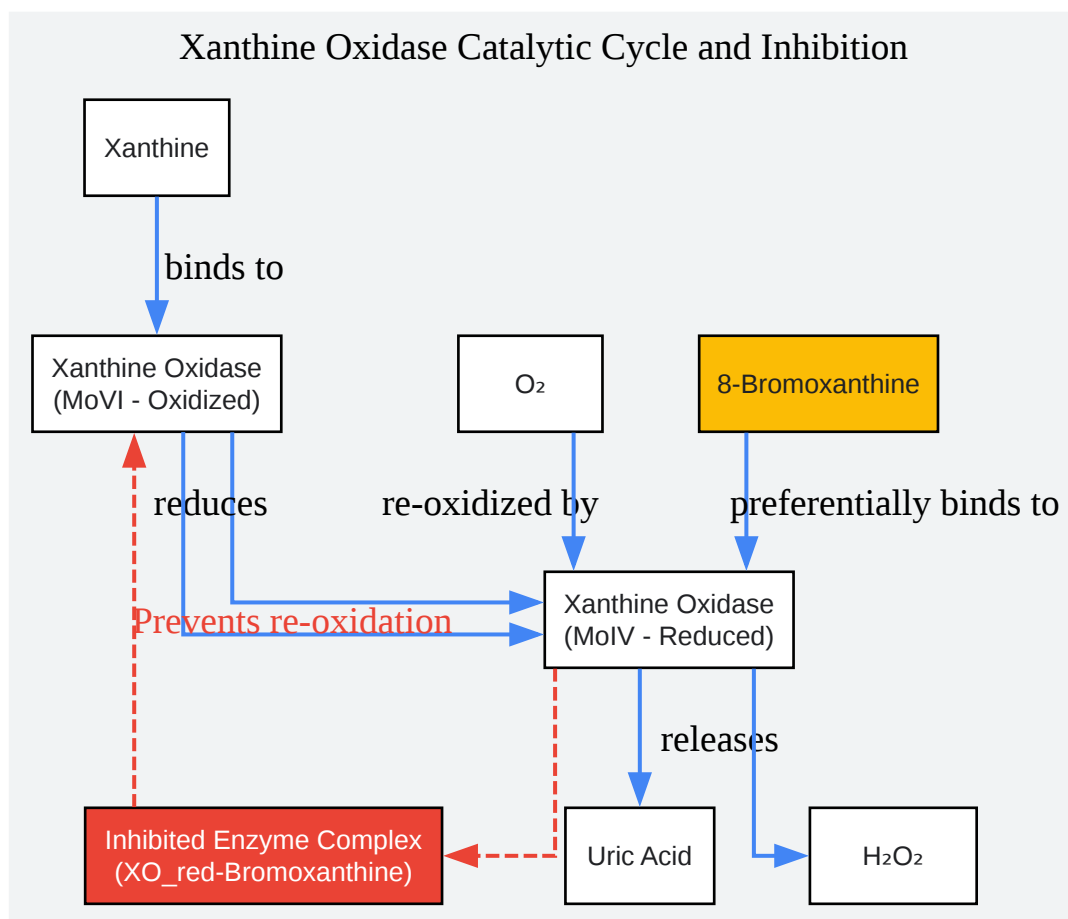
Mass Spectrometry:

- **Molecular Ion Peak:** The mass spectrum should show a molecular ion peak (M^+) at m/z 230 and an $(M+2)^+$ peak at m/z 232 of approximately equal intensity, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (^{79}Br and ^{81}Br).
- **Fragmentation Pattern:** Fragmentation may involve the loss of Br, CO, and other small molecules from the purine ring.

Biological Activity and Signaling Pathway

8-Bromoxanthine is recognized as an inhibitor of the enzyme xanthine oxidase.[3] This enzyme plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.

The inhibitory mechanism of **8-Bromoxanthine** on xanthine oxidase is described as uncompetitive with respect to the substrate xanthine and noncompetitive with respect to molecular oxygen.[3] This suggests that **8-Bromoxanthine** does not directly compete with xanthine for the active site in the oxidized form of the enzyme. Instead, it preferentially binds to the reduced form of the molybdenum center (MoIV) within the enzyme, stabilizing this state and thereby inhibiting the catalytic cycle.[3]



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Caption: Inhibition of the Xanthine Oxidase catalytic cycle by **8-Bromoxanthine**.

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